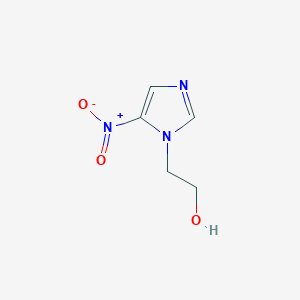
Demethylamino Ranitidine Acetamide Sodium
Overview
Description
Demethylamino Ranitidine Acetamide Sodium: is a chemical compound known as Ranitidine Impurity D. It is a derivative of ranitidine, a well-known histamine H2-receptor antagonist used to reduce stomach acid production. The compound has the empirical formula C12H18N3NaO4S and a molecular weight of 323.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Demethylamino Ranitidine Acetamide Sodium typically involves the demethylation of ranitidine followed by acetamide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Demethylamino Ranitidine Acetamide Sodium can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Demethylamino Ranitidine Acetamide Sodium is used as a reference standard in analytical chemistry to ensure the quality and purity of ranitidine formulations .
Biology: In biological research, it is used to study the metabolic pathways and degradation products of ranitidine, providing insights into its pharmacokinetics and pharmacodynamics .
Medicine: The compound is used in the development and testing of new pharmaceutical formulations, particularly those aimed at treating gastric acid-related conditions .
Industry: In the pharmaceutical industry, it serves as a quality control standard to ensure the consistency and safety of ranitidine products .
Mechanism of Action
Demethylamino Ranitidine Acetamide Sodium, being a derivative of ranitidine, shares a similar mechanism of action. It acts as a histamine H2-receptor antagonist, binding to the H2 receptors on gastric parietal cells. This binding inhibits the action of histamine, thereby reducing gastric acid secretion. The compound also indirectly inhibits the secretion of pepsin, a digestive enzyme .
Comparison with Similar Compounds
Ranitidine: The parent compound, used widely as an H2-receptor antagonist.
Famotidine: Another H2-receptor antagonist with a similar mechanism of action.
Cimetidine: An older H2-receptor antagonist with a broader range of drug interactions.
Nizatidine: A newer H2-receptor antagonist with fewer side effects.
Uniqueness: Demethylamino Ranitidine Acetamide Sodium is unique due to its specific role as an impurity and reference standard in the quality control of ranitidine formulations. Its structural modifications provide insights into the stability and degradation pathways of ranitidine, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWETXBRGXAEYGG-JCTPKUEWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551855 | |
| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112251-56-6 | |
| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)




![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

